molecular formula C9H11NO4 B094350 Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate CAS No. 15911-11-2

Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate

Cat. No.: B094350
CAS No.: 15911-11-2
M. Wt: 197.19 g/mol
InChI Key: KABXFHWGNZLDTD-UHFFFAOYSA-N
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Description

Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate is a chemical compound with the molecular formula C₉H₁₁NO₄. It is an ester derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form the isoxazole ring, followed by acetylation and esterification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate (EAM) is a heterocyclic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C₉H₁₁NO₄
  • Molecular Weight : 197.19 g/mol

EAM belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen, which contributes to its unique biological properties.

EAM's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors.

  • Enzyme Inhibition : EAM has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism can affect various biochemical pathways, leading to therapeutic effects such as anti-inflammatory and antimicrobial activities.
  • Receptor Modulation : Preliminary studies suggest that EAM may modulate receptor activity in the central nervous system (CNS), indicating potential neuropharmacological applications. Further research is required to elucidate its binding affinities and mechanisms at specific receptors .

Biological Activities

  • Antimicrobial Activity :
    • EAM exhibits moderate antibacterial activity against several bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria, suggesting potential use in developing new antimicrobial agents.
  • Analgesic Effects :
    • Research indicates that EAM may possess analgesic properties, potentially through its action on kainate receptors involved in pain modulation. This could position EAM as a candidate for pain management therapies .
  • Neuroprotective Effects :
    • EAM has been studied for its neuroprotective effects in models of neurodegeneration. Its ability to modulate excitatory neurotransmission may offer therapeutic benefits in conditions like epilepsy and other CNS disorders .

Study on Antibacterial Activity

A study investigated the antibacterial efficacy of EAM against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated:

  • Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial potential.

Neuropharmacological Study

Another study assessed the effects of EAM on kainate receptor-mediated excitatory postsynaptic currents (EPSCs) in hippocampal neurons:

  • EAM was found to effectively reduce EPSCs, indicating its role as a kainate receptor antagonist with implications for treating epilepsy .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
Ethyl 4-methylisoxazole-3-carboxylateIsoxazole derivativeLacks acetyl group; different biological activity
3-AcetylisoxazoleIsoxazole derivativeNo ethoxy group; simpler structure
Ethyl isoxazole-3-carboxylic acidIsoxazole derivativeContains carboxylic acid instead of ester

EAM's unique substitution pattern differentiates it from other isoxazole derivatives, enhancing its potential biological activities.

Properties

IUPAC Name

ethyl 4-acetyl-5-methyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-4-13-9(12)8-7(5(2)11)6(3)14-10-8/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABXFHWGNZLDTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166585
Record name 3-Isoxazolecarboxylic acid, 4-acetyl-5-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15911-11-2
Record name 3-Isoxazolecarboxylic acid, 4-acetyl-5-methyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015911112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isoxazolecarboxylic acid, 4-acetyl-5-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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